molecular formula C16H14N2OS2 B3355174 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62039-24-1

3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3355174
CAS No.: 62039-24-1
M. Wt: 314.4 g/mol
InChI Key: JJONPUGLJMZRDP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structural features include:

  • 3-Ethyl substitution: Enhances lipophilicity and influences pharmacokinetic properties.
  • 2-Sulfanylidene group: A thione (-C=S) functional group that contributes to hydrogen bonding and redox activity.

Properties

IUPAC Name

3-ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-3-18-15(19)14(21-16(18)20)9-12-6-5-11-8-10(2)4-7-13(11)17-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJONPUGLJMZRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=NC3=C(C=C2)C=C(C=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50812377
Record name 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50812377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62039-24-1
Record name 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50812377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Additionally, its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

Medicine: In medicine, this compound has been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammatory responses and cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Arylidene Group

The arylidene substituent at position 5 significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-Ethyl-5-[(6-methylpyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 6-Methylpyridin-2-yl 303.39 Antimicrobial potential (analogous to quinoline derivatives)
3-Ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Methoxy-3-nitrophenyl 324.38 Predicted high density (1.47 g/cm³) and thermal stability
(5Z)-5-[(6-Chloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 6-Chloro-4-oxochromen-3-yl 351.83 Potential anti-inflammatory/antioxidant activity (chromone-based)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity, enhancing interactions with biological targets .
  • Quinoline vs. Pyridine: Quinoline derivatives (as in the target compound) exhibit enhanced aromatic stacking and bioavailability compared to pyridine analogs .
Substituent Variations at Position 3

The ethyl group at position 3 is conserved in many analogs, but substitutions alter solubility and metabolic stability:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-(2-Hydroxyethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyethyl 307.34 Improved solubility due to polar -OH group
3-Propyl-5-(4-methoxycyclohexa-2,4-dien-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one Propyl 316.44 Moderate anti-inflammatory activity vs. indomethacin

Key Observations :

  • Ethyl vs. Hydroxyethyl : The hydroxyethyl group increases hydrophilicity but may reduce membrane permeability .
  • Larger alkyl chains (e.g., propyl) improve lipophilicity but may hinder target binding due to steric effects .
Functional Group Modifications at Position 2

The 2-sulfanylidene (-C=S) group is critical for bioactivity. Substitutions or modifications here are rare but impactful:

Compound Name Functional Group at Position 2 Molecular Weight (g/mol) Key Properties/Activities Reference ID
5-Benzylidene-2-amino-1,3-thiazolidin-4-one -NH₂ 234.29 Anti-inflammatory activity in rat models
2-Thioxo-1,3-thiazolidin-4-one derivatives -C=S Variable Broad-spectrum antifungal and antiviral potential

Key Observations :

  • Thione (-C=S) vs. Amine (-NH₂) : The thione group enhances redox activity and metal chelation, whereas amine derivatives prioritize hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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